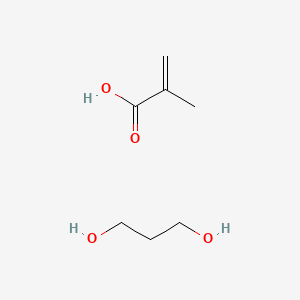
2-Methylprop-2-enoic acid;propane-1,3-diol
Overview
Description
2-Methylprop-2-enoic acid;propane-1,3-diol is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Bioproduction and Separation Technologies
2-Methylprop-2-enoic acid and propane-1,3-diol have promising applications in the field of biotechnology and industrial separation processes. Research has identified propane-1,3-diol as a significant compound that can be biologically produced and has a wide range of applications. The bioproduction process, however, is cost-intensive, primarily due to the separation process from the fermentation broth, which accounts for more than 50% of the total production costs. Methods studied for the recovery and purification include evaporation, distillation, membrane filtration, and ion exchange chromatography. Despite these efforts, no single method has emerged as both simple and efficient, highlighting a need for innovation in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).
Catalysis and Chemical Production
In the realm of catalysis, researchers have explored efficient processes for producing 1,3-propanediol from glycerol, a renewable resource, using heterogeneous catalysts. These studies are pivotal for enhancing competitiveness in the market for 1,3-propanediol , a crucial chemical for producing various commercial products. The review highlights the impact of catalysts' acid and metallic phases on the activity and selectivity towards 1,3-propanediol , pointing out the promise shown by platinum, iridium, and copper metals. The optimization of operating conditions such as temperature and glycerol concentration is deemed essential for reducing costs (Alisson Dias da Silva Ruy et al., 2020).
Environmental and Health Impacts
The environmental and health impacts of chemicals related to 2-Methylprop-2-enoic acid and propane-1,3-diol have also been a subject of scientific inquiry. For instance, the metabolism and toxicity of 2-Methylpropene (a compound related to 2-Methylprop-2-enoic acid ) have been reviewed, revealing its conversion to more harmful substances in both rodents and humans. This research underlines the importance of understanding the balance between formation and detoxification in determining the potential toxicity of related compounds (M. Cornet & V. Rogiers, 1997).
Innovative Uses in Fuel and Energy
The potential of Di-methyl ether (DME) , which can be derived from compounds like 2-Methylprop-2-enoic acid , as an alternative fuel for compression-ignition engines has been thoroughly reviewed. DME's properties, including its high cetane number and low auto-ignition temperature, make it a promising candidate for cleaner combustion in engines. The review also addresses the challenges related to fuel injection and the need for system modifications due to DME's unique properties (C. Arcoumanis et al., 2008).
Properties
IUPAC Name |
2-methylprop-2-enoic acid;propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;4-2-1-3-5/h1H2,2H3,(H,5,6);4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLYDLMNNWWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25852-49-7 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polypropylene glycol dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


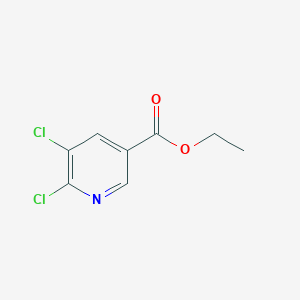
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

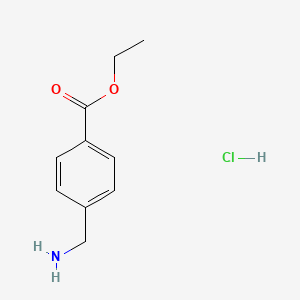
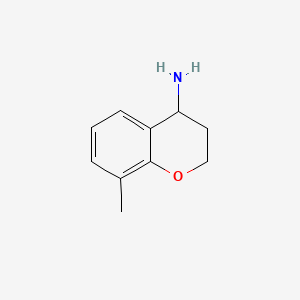
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)


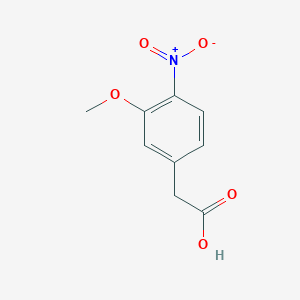
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)




